6-Benzofuran-2-YL-1H-indole

Heterocyclic chemistry Scaffold procurement Medicinal chemistry building blocks

6-Benzofuran-2-YL-1H-indole is a versatile benzofuran–indole hybrid scaffold for medicinal chemistry. With ≥98% purity and certificate of analysis, it is ideal for structure-activity relationship (SAR) investigations, kinase inhibitor library design, and use as an analytical reference standard. The 6-position benzofuran substitution on the indole core provides a unique vector for functionalization, enabling systematic exploration of EGFR and other kinase targets without pre-validated biological activity constraints. Procure this building block to accelerate de novo library synthesis and reproducible analytical method development.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 885273-43-8
Cat. No. B15130691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzofuran-2-YL-1H-indole
CAS885273-43-8
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C16H11NO/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H
InChIKeyZFIYCYQDWRZIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8): Structural Scaffold and Research Classification


6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8, molecular formula C16H11NO, molecular weight 233.26 g/mol) is a heterocyclic organic compound comprising a benzofuran moiety linked to an indole ring at the 6-position of the indole core . The compound is classified within the broader category of benzofuran–indole hybrids, a scaffold class that has been investigated in medicinal chemistry for potential kinase inhibitory activity, including EGFR inhibition [1]. However, a comprehensive search of primary research literature, patents, and authoritative databases (adhering to specified source exclusions) revealed that no peer-reviewed publications or patent documents contain biological activity data, selectivity profiling, or comparative performance metrics specific to this precise CAS registry number. Existing vendor technical datasheets provide only physicochemical properties and general application statements without quantitative evidence .

Why Generic Substitution Fails for 6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8): Structural Specificity vs. Functional Uncertainty


Substitution of 6-Benzofuran-2-YL-1H-indole with structurally similar benzofuran–indole hybrids, 2-phenylbenzofuran derivatives, or other in-class heterocyclic scaffolds is not scientifically supportable due to the absence of validated quantitative structure–activity relationship (QSAR) data or direct comparative biological evaluation for this specific CAS registry entry . While benzofuran–indole hybrid scaffolds have demonstrated EGFR inhibitory activity in certain synthetic libraries—with lead compounds such as 8aa showing IC50 values of 0.44 ± 0.02 µM against EGFR kinase [1]—the specific substitution pattern (6-position benzofuran attachment on the indole core) of the target compound has not been independently characterized or benchmarked against analogs. Consequently, any assumption of functional equivalence or interchangeability lacks evidentiary foundation and may introduce uncontrolled experimental variables in procurement-dependent research workflows.

Product-Specific Quantitative Evidence for 6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8)


Limitation Statement: Absence of Product-Specific Quantitative Differentiation Data for 6-Benzofuran-2-YL-1H-indole

Following a rigorous search of primary research literature, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem as specified), no quantitative biological activity data, selectivity profiles, or head-to-head comparative studies specific to 6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8) were identified. The compound is listed in several vendor catalogs with physicochemical data (molecular formula C16H11NO, molecular weight 233.26 g/mol, typical purity ≥95–98%) but without associated IC50 values, target engagement metrics, or benchmarked performance indicators against comparator compounds . Published literature on benzofuran–indole hybrids describes compounds with distinct substitution patterns and linker architectures—notably 8aa (EGFR IC50 = 0.44 ± 0.02 µM) and its analogs [1]—none of which correspond to the exact structural configuration of the target compound. Therefore, procurement decisions based on comparative functional superiority cannot be supported by the current evidence base. This limitation should be explicitly acknowledged in any scientific or industrial selection process.

Heterocyclic chemistry Scaffold procurement Medicinal chemistry building blocks

Research and Industrial Application Scenarios for 6-Benzofuran-2-YL-1H-indole (CAS 885273-43-8)


Synthetic Building Block for Custom Benzofuran–Indole Hybrid Libraries

6-Benzofuran-2-YL-1H-indole may serve as a versatile synthetic intermediate for medicinal chemistry groups engaged in de novo design of benzofuran–indole hybrid libraries, where the specific 6-position benzofuran substitution pattern on the indole core provides a distinct vector for subsequent functionalization . Procurement in this context is driven by scaffold availability and purity (typically ≥95–98%) rather than pre-validated biological activity .

Method Development and Analytical Reference Standard Applications

Given its defined molecular formula (C16H11NO), molecular weight (233.26 g/mol), and commercial availability with certificate of analysis documentation, 6-Benzofuran-2-YL-1H-indole is suitable for use as an analytical reference standard in HPLC, LC–MS, or NMR method development for heterocyclic compound characterization . Purity specifications (≥95–98%) support reproducible analytical workflows where precise physicochemical parameters are required.

Structure–Activity Relationship (SAR) Exploration of Kinase-Targeting Scaffolds

Although 6-Benzofuran-2-YL-1H-indole itself lacks published biological characterization, the broader benzofuran–indole hybrid scaffold class has demonstrated kinase inhibitory activity, including EGFR inhibition with IC50 values in the sub-micromolar range for optimized analogs [1]. Procurement of this specific unsubstituted core scaffold enables systematic SAR investigations, where comparative evaluation against substituted analogs may reveal the functional contribution of the 6-benzofuran moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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